L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine
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Overview
Description
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine is a complex peptide compound It is composed of multiple amino acids, including phenylalanine, lysine, ornithine, serine, and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes deprotection steps to remove protecting groups from the amino acids, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain the pure peptide.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple amino acid residues allows for diverse interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-lysyl-L-ornithyl-L-seryl-L-cysteine: Lacks the diaminomethylidene group.
L-Phenylalanyl-L-lysyl-L-ornithyl-L-seryl-L-cysteine methyl ester: Contains a methyl ester group instead of a free carboxyl group.
Uniqueness
L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine is unique due to the presence of the diaminomethylidene group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific targets and alter its stability and solubility properties.
Properties
CAS No. |
650610-31-4 |
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Molecular Formula |
C27H45N9O7S |
Molecular Weight |
639.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H45N9O7S/c28-11-5-4-9-18(33-22(38)17(29)13-16-7-2-1-3-8-16)23(39)34-19(10-6-12-32-27(30)31)24(40)35-20(14-37)25(41)36-21(15-44)26(42)43/h1-3,7-8,17-21,37,44H,4-6,9-15,28-29H2,(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,43)(H4,30,31,32)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
QUOADJRDPPXLTF-SXYSDOLCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
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